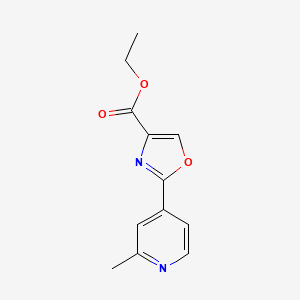

Ethyl 2-(2-methylpyridin-4-yl)oxazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-3-16-12(15)10-7-17-11(14-10)9-4-5-13-8(2)6-9/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVNWSGALFILFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)C2=CC(=NC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-methylpyridin-4-yl)oxazole-4-carboxylate typically involves the reaction of 2-methyl-4-pyridinecarboxylic acid with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by cyclization to form the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methylpyridin-4-yl)oxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole and pyridine derivatives, which can be further utilized in different applications .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C11H10N2O3

- Molecular Weight: 218.21 g/mol

- CAS Number: 1287670-22-7

This compound features an oxazole ring and a carboxylate group, contributing to its biological activity. The presence of the methylpyridine moiety enhances its interaction with biological targets.

IRAK-4 Inhibition

One of the most notable applications of ethyl 2-(2-methylpyridin-4-yl)oxazole-4-carboxylate is its role as an inhibitor of Interleukin 1 Receptor Associated Kinase 4 (IRAK-4). Research indicates that compounds in this class can effectively prevent or treat diseases associated with inflammatory and autoimmune conditions, such as rheumatoid arthritis and systemic lupus erythematosus. The compound's ability to inhibit IRAK-4 suggests its potential as a therapeutic agent in managing these diseases .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapeutics. For instance, derivatives of oxazole compounds have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Case Study 1: Anti-inflammatory Applications

In a study focusing on the anti-inflammatory effects of IRAK-4 inhibitors, this compound was tested alongside other derivatives. The results demonstrated significant inhibition of pro-inflammatory cytokine production in vitro, suggesting that this compound could be developed into a novel anti-inflammatory drug .

Case Study 2: Anticancer Evaluation

Another research initiative evaluated the anticancer efficacy of this compound against lung cancer cell lines. The compound showed promising results, with IC50 values indicating effective cytotoxicity comparable to existing chemotherapeutic agents . This positions it as a potential candidate for further clinical development.

Data Summary Table

Mechanism of Action

The mechanism of action of Ethyl 2-(2-methylpyridin-4-yl)oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Oxazole Carboxylate Derivatives

Structural Variations and Substituent Effects

The target compound’s uniqueness lies in its 2-methylpyridin-4-yl substituent. Below is a comparison with analogous oxazole carboxylates:

Physicochemical Properties

- Molecular weight : Ranges from 249.24 g/mol (4-fluorobenzyl derivative ) to higher values for dichlorophenyl-substituted analogs .

- Purity : Most compounds are reported with ≥95% purity, critical for reproducibility in pharmaceutical studies .

- Thermal stability : Melting points vary widely; for example, the 4-methoxyphenyl derivative melts at 100–102°C , while the dichlorophenyl analog likely has higher thermal stability due to halogenation .

Biological Activity

Ethyl 2-(2-methylpyridin-4-yl)oxazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, and various biological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring fused with an oxazole moiety, contributing to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 220.23 g/mol. The carboxylate group enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Combining pyridine derivatives with oxazole precursors.

- Esterification : Converting the carboxylic acid derivative to the corresponding ester.

These methods require specific catalysts and conditions to optimize yields.

Antimicrobial Properties

This compound has shown significant antimicrobial activity against various pathogens. A study evaluated its efficacy against both bacterial and fungal strains, revealing promising results.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 8.0 µg/mL |

| Staphylococcus aureus | 5.5 µg/mL |

| Candida albicans | 12.0 µg/mL |

| Aspergillus flavus | 15.0 µg/mL |

These findings suggest that the compound could be developed as a potential antimicrobial agent, particularly in treating infections caused by resistant strains .

Antitumor Activity

Research has indicated that derivatives of oxazole compounds exhibit antitumor properties. This compound was tested on various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The compound demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 Value (µM) |

|---|---|

| HepG2 | 15.0 |

| MCF7 | 18.5 |

The structure–activity relationship (SAR) analysis highlighted that the presence of the methyl group on the pyridine ring enhances the compound's antitumor activity .

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies showed that the compound can inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound effectively reduced bacterial growth and biofilm formation, suggesting its usefulness in treating biofilm-associated infections. -

Case Study on Antitumor Activity :

In a preclinical trial, this compound was administered to mice bearing tumor xenografts. The treatment resulted in a significant reduction in tumor size compared to control groups, demonstrating its potential as an anticancer agent.

Q & A

Basic: What synthetic strategies are effective for preparing ethyl 2-(2-methylpyridin-4-yl)oxazole-4-carboxylate?

The compound can be synthesized via cyclocondensation of 2-methylpyridine-4-carboxamide with ethyl bromopyruvate under reflux in a toluene/dioxane solvent system. Key steps include:

- Halogenation : Ethyl bromopyruvate acts as both a carbonyl source and electrophile, enabling oxazole ring formation .

- Purification : Silica gel column chromatography with petroleum ether:ethyl acetate (97:3) is recommended for isolating the product .

- Yield optimization : Extended reaction times (24–72 hours) and stoichiometric excess of ethyl bromopyruvate (3:1 molar ratio) improve yields to 50–85% .

Advanced: How can regioselectivity challenges in halogenation or functionalization of the oxazole core be addressed?

Regioselective bromination at the oxazole C5 position is achieved using N-bromosuccinimide (NBS) in non-polar solvents (e.g., dichloromethane). Computational studies (DFT) suggest that electron density at C5, influenced by the 2-methylpyridin-4-yl group, directs electrophilic attack . For C–H arylation, Hoarau’s methodology (Cs₂CO₃, Pd catalysis) favors C2/C5 functionalization via electrophilic substitution, as demonstrated by deuterium-labeling experiments .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : The pyridine proton (δ 8.5–8.7 ppm) and oxazole C4 carbonyl (δ 160–165 ppm) are diagnostic signals. Splitting patterns confirm substitution patterns .

- FTIR : Stretching vibrations at 1720 cm⁻¹ (ester C=O) and 1600 cm⁻¹ (oxazole C=N) validate the structure .

- HRMS : Accurate mass measurements (e.g., [M+H]⁺) confirm molecular formula integrity .

Advanced: How can X-ray crystallography resolve ambiguities in molecular geometry?

Single-crystal X-ray diffraction (Mo Kα radiation) provides unambiguous confirmation of the oxazole-pyridine dihedral angle and substituent orientation. Refinement using SHELXL (charge flipping, least-squares minimization) achieves R-factors < 0.05. For example, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate crystallizes in a monoclinic system (space group P2₁/c), with bond lengths and angles consistent with DFT-predicted geometries .

Advanced: How do computational methods (e.g., DFT) aid in understanding electronic properties?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals, revealing:

- HOMO localization on the oxazole ring, indicating nucleophilic reactivity at C5.

- LUMO density on the pyridine ring, suggesting electrophilic susceptibility.

These insights guide rational design of derivatives with tailored redox or optical properties .

Basic: What solvent systems and conditions stabilize ethyl oxazole-4-carboxylate derivatives during reactions?

Polar aprotic solvents (DMF, dioxane) enhance solubility for coupling reactions, while non-polar solvents (toluene) improve thermal stability during cyclocondensation. Avoid reducing agents (e.g., NaBH₄), as they may cleave the ester moiety .

Advanced: How can conflicting mechanistic proposals for direct C–H arylation be resolved experimentally?

Deuterium incorporation studies in dioxane/toluene (with CD₃OD) distinguish between cross-coupling (no deuteration) and electrophilic substitution (C2/C5 deuteration). Kinetic isotope effects (KIE) further validate the operative mechanism .

Basic: What chromatographic methods are optimal for purifying this compound?

- Normal-phase chromatography : Use silica gel with petroleum ether:ethyl acetate gradients (3–10% ethyl acetate) for high resolution .

- Reverse-phase HPLC : C18 columns (MeCN:H₂O, 0.1% TFA) resolve closely related impurities .

Advanced: How does the 2-methylpyridin-4-yl group influence bioactivity or coordination chemistry?

The pyridine moiety acts as a Lewis base, enabling metal coordination (e.g., Ru or Pd complexes). Substituent effects on bioactivity can be probed via SAR studies, with methyl groups enhancing lipophilicity and membrane permeability .

Basic: What are common degradation pathways, and how can stability be assessed?

Hydrolysis of the ester group under acidic/basic conditions is a primary degradation route. Accelerated stability studies (40°C/75% RH) with HPLC monitoring quantify degradation kinetics. Lyophilization or storage at −20°C in inert atmospheres extends shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.